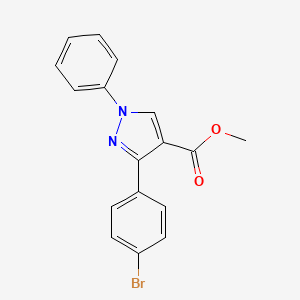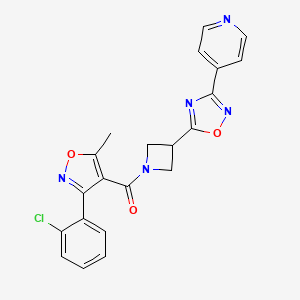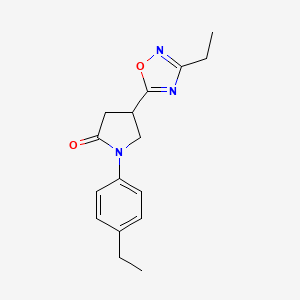
4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis information for “4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline” was not found, similar compounds have been synthesized for various purposes . For instance, a series of 4-(2-methoxyphenyl)-2-oxo-butyl-quinazolinones were designed and synthesized based on the structure of febrifugine .Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation Catalysis
Research demonstrates the use of quinoxaline derivatives as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands facilitated the efficient preparation of chiral pharmaceutical ingredients, showcasing their potential in synthetic chemistry and pharmaceutical manufacturing (Imamoto et al., 2012).
Pesticidal Activities
Quinoxaline derivatives have been identified as having significant herbicidal, fungicidal, and insecticidal activities. This highlights their role in the discovery of new pesticides and pharmaceuticals, indicating their broad applicability in agricultural chemistry (Liu et al., 2020).
Antibacterial and Antifungal Activities
A series of quinoxaline 1,4-di-N-oxide derivatives exhibited potent antibacterial and antifungal activities. This suggests their utility in developing new antimicrobial agents, with specific compounds demonstrating low minimum inhibitory concentrations against pathogens (Soliman, 2013).
Optical and Morphological Studies
The optical properties of quinoxaline derivatives, including their absorption, emission, and quantum yield, were investigated, revealing their potential in applications requiring fluorescent materials and in the study of aggregation-induced emission (AIE) (Rajalakshmi & Palanisami, 2020).
Receptor Antagonists
Quinoxaline derivatives have been explored for their potential as human A3 adenosine receptor antagonists, indicating their relevance in medicinal chemistry for designing selective receptor modulators (Catarzi et al., 2005).
Corrosion Inhibition
Novel quinoline derivatives have been investigated for their corrosion inhibition performances on iron, showcasing the utility of quinoxaline compounds in materials science and engineering (Erdoğan et al., 2017).
Antimicrobial Agents
New quinoxaline derivatives bearing amide moieties were synthesized and demonstrated remarkable antimicrobial activity, further underscoring the chemical versatility and therapeutic potential of quinoxaline compounds (Mohsen et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is possible that this compound influences multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline. Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-18-15-9-5-4-8-14(15)17-11-10-16-12-6-2-3-7-13(12)17/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIHSPFYOWNDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)


![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)

![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)
![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)

